molecular formula C19H20BF4NO2 B7747656 (E)-(6-ethyl-2-phenylchromen-4-ylidene)-(2-hydroxyethyl)azanium;tetrafluoroborate

(E)-(6-ethyl-2-phenylchromen-4-ylidene)-(2-hydroxyethyl)azanium;tetrafluoroborate

Cat. No.: B7747656
M. Wt: 381.2 g/mol
InChI Key: UOUMTUFWFWBMQQ-SJEOTZHBSA-O
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Description

(E)-(6-ethyl-2-phenylchromen-4-ylidene)-(2-hydroxyethyl)azanium;tetrafluoroborate is a complex organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are often used in medicinal chemistry. This particular compound is characterized by its unique structure, which includes a chromene core substituted with an ethyl group, a phenyl group, and a hydroxyethylazanium moiety, paired with a tetrafluoroborate counterion.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-(6-ethyl-2-phenylchromen-4-ylidene)-(2-hydroxyethyl)azanium;tetrafluoroborate typically involves a multi-step process. The initial step often includes the formation of the chromene core through a cyclization reaction. This is followed by the introduction of the ethyl and phenyl substituents via Friedel-Crafts alkylation and acylation reactions. The final step involves the quaternization of the hydroxyethyl group to form the azanium ion, which is then paired with the tetrafluoroborate anion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

(E)-(6-ethyl-2-phenylchromen-4-ylidene)-(2-hydroxyethyl)azanium;tetrafluoroborate undergoes various chemical reactions, including:

    Oxidation: The chromene core can be oxidized to form quinone derivatives.

    Reduction: The compound can be reduced to form dihydrochromene derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and chromene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydrochromene derivatives.

    Substitution: Various substituted chromenes and phenyl derivatives.

Scientific Research Applications

(E)-(6-ethyl-2-phenylchromen-4-ylidene)-(2-hydroxyethyl)azanium;tetrafluoroborate has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antioxidant and anti-inflammatory agent.

    Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and neurodegenerative disorders.

    Industry: Utilized in the development of new materials with unique optical and electronic properties.

Mechanism of Action

The mechanism of action of (E)-(6-ethyl-2-phenylchromen-4-ylidene)-(2-hydroxyethyl)azanium;tetrafluoroborate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in oxidative stress, thereby exerting its antioxidant effects. Additionally, it can bind to receptors involved in inflammatory pathways, reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

  • (E)-(6-ethyl-2-phenylchromen-4-ylidene)-(2-hydroxyethyl)azanium;chloride
  • (E)-(6-ethyl-2-phenylchromen-4-ylidene)-(2-hydroxyethyl)azanium;bromide
  • (E)-(6-ethyl-2-phenylchromen-4-ylidene)-(2-hydroxyethyl)azanium;iodide

Uniqueness

The uniqueness of (E)-(6-ethyl-2-phenylchromen-4-ylidene)-(2-hydroxyethyl)azanium;tetrafluoroborate lies in its tetrafluoroborate counterion, which can influence the compound’s solubility, stability, and reactivity. Compared to its chloride, bromide, and iodide counterparts, the tetrafluoroborate salt may exhibit different physicochemical properties, making it suitable for specific applications in research and industry.

Properties

IUPAC Name

(E)-(6-ethyl-2-phenylchromen-4-ylidene)-(2-hydroxyethyl)azanium;tetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO2.BF4/c1-2-14-8-9-18-16(12-14)17(20-10-11-21)13-19(22-18)15-6-4-3-5-7-15;2-1(3,4)5/h3-9,12-13,21H,2,10-11H2,1H3;/q;-1/p+1/b20-17+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOUMTUFWFWBMQQ-SJEOTZHBSA-O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.CCC1=CC2=C(C=C1)OC(=CC2=[NH+]CCO)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[B-](F)(F)(F)F.CCC1=CC\2=C(C=C1)OC(=C/C2=[NH+]\CCO)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20BF4NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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